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Introduction
IMMH001 (also known as SYL930) is a potent and selective modulator of the sphingosine-1-

phosphate receptor 1 (S1P1), with additional activity at S1P4 and S1P5.[1] By functionally

antagonizing the S1P1 receptor, IMMH001 prevents the egress of lymphocytes from lymphoid

organs, thereby reducing the number of circulating lymphocytes.[2] This mechanism of action

makes IMMH001 a promising therapeutic candidate for autoimmune diseases such as

rheumatoid arthritis.[1][2] Preclinical studies in rat models of arthritis have demonstrated its

efficacy in reducing disease progression.[1][2] Currently, IMMH001 is in Phase I clinical trials in

China for the treatment of rheumatoid arthritis.[2]

Robust pharmacokinetic (PK) studies are critical for the clinical development of IMMH001.

These studies elucidate the absorption, distribution, metabolism, and excretion (ADME)

properties of the drug, which are essential for determining appropriate dosing regimens,

assessing potential drug-drug interactions, and ensuring patient safety. This document provides

detailed methodological considerations and standardized protocols for conducting preclinical

and early-phase clinical pharmacokinetic studies of IMMH001.
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While specific quantitative pharmacokinetic data for IMMH001 is not yet publicly available, the

following tables represent typical parameters that should be determined from preclinical and

clinical studies. Data should be summarized to facilitate comparison across different species,

dose levels, and formulations.

Table 1: Representative Preclinical Pharmacokinetic Parameters of IMMH001 in Sprague-

Dawley Rats Following a Single Oral Dose

Parameter 1 mg/kg 5 mg/kg 10 mg/kg

Cmax (ng/mL) Data not available Data not available Data not available

Tmax (h) Data not available Data not available Data not available

AUC0-t (ng·h/mL) Data not available Data not available Data not available

AUC0-inf (ng·h/mL) Data not available Data not available Data not available

t1/2 (h) Data not available Data not available Data not available

CL/F (mL/h/kg) Data not available Data not available Data not available

Vd/F (L/kg) Data not available Data not available Data not available

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration;

AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable

concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to

infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of

distribution.

Table 2: Representative Phase I Clinical Pharmacokinetic Parameters of IMMH001 in Healthy

Volunteers Following a Single Oral Dose
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Parameter 0.5 mg 1 mg 2 mg

Cmax (ng/mL) Data not available Data not available Data not available

Tmax (h) Data not available Data not available Data not available

AUC0-t (ng·h/mL) Data not available Data not available Data not available

AUC0-inf (ng·h/mL) Data not available Data not available Data not available

t1/2 (h) Data not available Data not available Data not available

CL/F (mL/h) Data not available Data not available Data not available

Vd/F (L) Data not available Data not available Data not available

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration;

AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable

concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to

infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of

distribution.

Experimental Protocols
Preclinical Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of IMMH001 following a single oral

administration in Sprague-Dawley rats.

Materials:

IMMH001 (pure substance)

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

Sprague-Dawley rats (male, 8-10 weeks old, 200-250 g)

Oral gavage needles

Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
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Centrifuge

Freezer (-80°C)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to

the experiment.

Dose Preparation: Prepare a suspension of IMMH001 in the vehicle at the desired

concentrations (e.g., 0.1, 0.5, and 1 mg/mL for doses of 1, 5, and 10 mg/kg, respectively,

assuming a dosing volume of 10 mL/kg).

Dosing: Fast the rats overnight (approximately 12 hours) before dosing, with free access to

water. Administer a single oral dose of IMMH001 via gavage.

Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another

appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48

hours post-dose.

Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C to

separate the plasma.

Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalysis: Quantify the concentration of IMMH001 in the plasma samples using a validated

LC-MS/MS method.

Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using non-

compartmental analysis software.

Bioanalytical Method for IMMH001 Quantification
Objective: To develop and validate a sensitive and specific method for the quantification of

IMMH001 in plasma.
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Methodology:

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the

preferred method for its high sensitivity and selectivity.

Sample Preparation: Protein precipitation is a common and efficient method for extracting

small molecules like S1P1 modulators from plasma.

Chromatography: Reverse-phase chromatography is typically used to separate the analyte

from endogenous plasma components.

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction

monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

Validation: The method should be validated according to regulatory guidelines (e.g., FDA,

EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Mandatory Visualizations
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Caption: IMMH001 binds to the S1P1 receptor, leading to its internalization and downstream

signaling.

Experimental Workflow for a Preclinical
Pharmacokinetic Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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